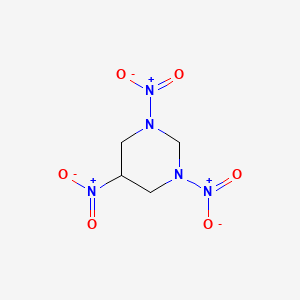

Pyrimidine, hexahydro-1,3,5-trinitro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a white crystalline solid that does not occur naturally in the environment and has been extensively used in military applications, particularly in the manufacture of munitions . RDX is known for its stability and high detonation velocity, making it a crucial component in various explosive formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

RDX is typically synthesized through the nitrolysis of hexamine with white fuming nitric acid. This reaction produces RDX along with by-products such as methylene dinitrate, ammonium nitrate, and water . The reaction conditions involve maintaining a controlled temperature and using concentrated nitric acid to ensure the complete conversion of hexamine to RDX.

Industrial Production Methods

Industrial production of RDX involves large-scale nitration processes. The Holston Army Ammunition Plant in the United States is one of the major facilities where RDX is produced. The process includes the continuous nitration of hexamine, followed by purification and crystallization steps to obtain high-purity RDX .

Chemical Reactions Analysis

Types of Reactions

RDX undergoes various chemical reactions, including:

Thermal Decomposition: RDX decomposes upon heating, producing gases such as nitrogen, carbon monoxide, and carbon dioxide.

Shock-Induced Decomposition: Under shock conditions, RDX decomposes rapidly, leading to detonation.

Biodegradation: Certain microorganisms can degrade RDX, breaking it down into simpler compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from the decomposition of RDX include nitrogen, carbon monoxide, carbon dioxide, and various nitrogen oxides .

Scientific Research Applications

RDX has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of RDX involves its rapid decomposition under shock or thermal conditions, leading to the release of a large amount of energy. The molecular targets include the nitrogen-nitrogen bonds within the RDX molecule, which break down to form nitrogen gas and other by-products . In biological systems, RDX can be degraded by cytochrome P450-like enzymes, leading to the formation of nitrite, formaldehyde, and formate .

Comparison with Similar Compounds

Similar Compounds

2,4,6-Trinitrotoluene (TNT): Another widely used explosive with similar applications but different chemical structure and properties.

Hexanitrohexaazaisowurtzitane (CL-20): A more powerful explosive compared to RDX, with higher detonation velocity and pressure.

Pentaerythritol tetranitrate (PETN): An explosive with similar stability but different sensitivity and performance characteristics.

Uniqueness of RDX

RDX is unique due to its balance of stability, sensitivity, and explosive power. It is less sensitive to shock compared to TNT, making it safer to handle, yet it provides a higher detonation velocity and pressure, making it more effective in military and industrial applications .

Properties

CAS No. |

60025-02-7 |

|---|---|

Molecular Formula |

C4H7N5O6 |

Molecular Weight |

221.13 g/mol |

IUPAC Name |

1,3,5-trinitro-1,3-diazinane |

InChI |

InChI=1S/C4H7N5O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4H,1-3H2 |

InChI Key |

ITOKJLNTEMULCV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.